(2-(2-(4-Fluorophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-formamido) acetic acid
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Overview
Description
“US10100051, Compound 2” is a compound of 5-hydroxyl-1,7-naphthyridine substituted by aryloxy or heteroaryloxy. It has the following chemical structure:
Compound 2 (US10100051):C12H9N3O2
Preparation Methods
The synthetic routes and reaction conditions for Compound 2 are not explicitly available in the provided information. it is patented and recorded as a target, indicating its relevance in drug discovery and development . For industrial production methods, further research would be necessary.
Chemical Reactions Analysis
Compound 2 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific functional groups present. Major products formed from these reactions would also vary based on the reaction type.
Scientific Research Applications
Chemistry: It could serve as a building block for the synthesis of more complex molecules.
Biology: Researchers might explore its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties could lead to drug development.
Industry: It may find use in materials science or other industrial applications.
Mechanism of Action
The mechanism by which Compound 2 exerts its effects is not explicitly mentioned. it is known to target HIF-prolyl hydroxylase 2 (HPH-2 or EGLN1), an enzyme involved in cellular oxygen sensing. EGLN1 hydroxylates specific prolines in hypoxia-inducible factor (HIF) alpha proteins, regulating their stability and influencing processes like angiogenesis .
Comparison with Similar Compounds
Unfortunately, specific similar compounds are not provided in the available data. Further research would be needed to identify related molecules and highlight Compound 2’s uniqueness.
Properties
Molecular Formula |
C18H14FN3O5 |
---|---|
Molecular Weight |
371.3 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenoxy)-5-hydroxy-8-methyl-1,7-naphthyridine-6-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C18H14FN3O5/c1-9-15-12(17(25)16(21-9)18(26)20-8-14(23)24)6-7-13(22-15)27-11-4-2-10(19)3-5-11/h2-7,25H,8H2,1H3,(H,20,26)(H,23,24) |
InChI Key |
ZGAARGWNIMGZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=N1)C(=O)NCC(=O)O)O)C=CC(=N2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
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